DL-Arginine

Catalog No.
S519302
CAS No.
1119-34-2
M.F
C6H14N4O2
M. Wt
174.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Arginine

CAS Number

1119-34-2

Product Name

DL-Arginine

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C6H14N4O2

Molecular Weight

174.20 g/mol

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)

InChI Key

ODKSFYDXXFIFQN-UHFFFAOYSA-N

SMILES

Array

solubility

Insoluble in ethyl ether; slightly soluble in ethanol
In water, 1.82X10+5 mg/l @ 25 °C
182 mg/mL at 25 °C
Soluble in water; Insoluble in ether
Slightly soluble (in ethanol)

Synonyms

Arginine, Arginine Hydrochloride, Arginine, L Isomer, Arginine, L-Isomer, DL Arginine Acetate, Monohydrate, DL-Arginine Acetate, Monohydrate, Hydrochloride, Arginine, L Arginine, L-Arginine, L-Isomer Arginine, Monohydrate DL-Arginine Acetate

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N.Cl

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl

The exact mass of the compound Arginine Hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino. It belongs to the ontological category of L-alpha-amino acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

DL-Arginine is a racemic mixture comprising equimolar amounts of the naturally occurring L-enantiomer and the synthetic D-enantiomer of the highly basic, guanidino-containing amino acid arginine. While enantiopure L-arginine is bulk-produced for nutritional and mainstream pharmaceutical applications, DL-arginine is specifically procured for specialized chemical synthesis, chiral resolution studies, and solid-state material science[1]. The racemate exhibits distinct thermodynamic, crystallographic, and solubility profiles compared to its pure enantiomers, making it an essential precursor for the biocatalytic production of D-arginine and a critical baseline control in stereospecific enzymatic assays [2].

Substituting enantiopure L-arginine for the DL-arginine racemate fundamentally alters both solid-state handling and biochemical reactivity. In solid-state applications, DL-arginine crystallizes with a distinct hydrogen-bonding network and a lower density, which drastically changes its aqueous solubility and co-crystallization thermodynamics compared to the pure L-isomer [1]. In synthetic and analytical workflows, generic substitution fails because L-arginine is fully consumed by enzymes like arginase and nitric oxide synthase (NOS), whereas DL-arginine provides a strict 50% active/50% inactive substrate profile. This mixed profile is non-negotiable when the procurement goal is the enzymatic isolation of unreacted D-arginine or the validation of stereospecific enzyme inhibitors [2].

Crystallographic Density and Unit Cell Volume

The racemic nature of DL-arginine dictates a different crystal lattice packing compared to the enantiopure form. X-ray diffraction studies reveal that DL-arginine has a lower solid-state density of 1.29 g/cm³ and a unit cell volume that is 3.6% larger at ambient temperature than that of L-arginine, which has a density of 1.34 g/cm³ [1].

Evidence DimensionSolid-state crystal density
Target Compound Data1.29 g/cm³
Comparator Or BaselineL-Arginine (1.34 g/cm³)
Quantified Difference0.05 g/cm³ lower density (3.6% larger unit cell volume)
ConditionsAmbient temperature crystallographic analysis

The lower density and expanded unit cell of the racemate alter powder flow, compaction behavior, and phase stability during solid-state formulation.

Altered Intermolecular Hydrogen Bonding Motif

The stereochemical composition of DL-arginine restricts its ability to form the dense hydrogen-bonded networks seen in the pure enantiomer. In the crystal structure of L-arginine, the amine headgroup acts as a donor in two N-H···O bonds and an acceptor in one N-H···N bond, whereas in DL-arginine, the amine group forms only one intermolecular N-H···O bond alongside an intramolecular bond [1].

Evidence DimensionIntermolecular amine hydrogen bonds
Target Compound Data1 intermolecular bond
Comparator Or BaselineL-Arginine (3 intermolecular bonds)
Quantified DifferenceReduction of 2 intermolecular hydrogen bonding interactions per amine group
ConditionsSolid-state X-ray diffraction structural analysis

Reduced intermolecular bonding in the racemate directly impacts dissolution enthalpy, making it behave differently during crystallization and solvent-based processing.

Enzymatic Resolution Yield for D-Arginine Production

DL-Arginine is the requisite starting material for the industrial biocatalytic production of D-arginine. When treated with L-arginase, the L-enantiomer in DL-arginine is selectively converted to L-ornithine, leaving the D-arginine fraction 100% intact for subsequent isolation [1]. Using L-arginine yields only L-ornithine, providing 0% D-arginine.

Evidence DimensionYield of unreacted D-arginine post-arginase treatment
Target Compound DataYields ~50% molar equivalent of D-arginine
Comparator Or BaselineL-Arginine (Yields 0% D-arginine)
Quantified DifferenceAbsolute requirement of the racemate for D-enantiomer isolation
ConditionsAqueous enzymatic conversion using L-arginase at pH 8.0-10.0

Procurement of the racemate is mandatory for facilities synthesizing D-arginine via enzymatic kinetic resolution.

Aqueous Solubility and Preferential Crystallization Limits

The extensive hydration and distinct lattice of racemic arginine significantly lower its solubility compared to the pure enantiomer. Thermodynamic phase diagrams demonstrate that DL-arginine exhibits a eutectic composition in water with an enantiomeric excess (ee) of approximately 38% at 5 °C, meaning the racemate is substantially less soluble than enantiopure L-arginine under identical aqueous conditions [1].

Evidence DimensionAqueous solubility profile
Target Compound DataLower solubility, dictating a 38% ee eutectic point
Comparator Or BaselineL-Arginine (Higher solubility, no racemic eutectic limit)
Quantified DifferenceSubstantial reduction in solubility for the racemic hydrate
ConditionsAqueous solution at 5 °C

The lower solubility of the racemate is the fundamental thermodynamic driver that enables preferential crystallization and chiral separation workflows.

Biocatalytic Synthesis of D-Arginine

Directly following from its 50% D-enantiomer composition, DL-arginine is the standard industrial precursor for producing pure D-arginine. Facilities utilize L-arginase to selectively degrade the L-fraction into L-ornithine, allowing the unreacted D-arginine to be easily isolated via pH adjustment and crystallization [1].

Preferential Crystallization and Chiral Resolution Studies

Due to its distinct hydrogen-bonding network and lower aqueous solubility compared to the pure enantiomer, DL-arginine is utilized as a model compound for designing preferential crystallization processes. Its specific eutectic behavior (38% ee at 5 °C) makes it ideal for validating thermodynamic phase diagrams in chiral separation engineering [2].

Stereospecific Baseline Controls in Enzymatic Assays

Because enzymes like nitric oxide synthase (NOS) and arginase are strictly stereoselective for L-arginine, DL-arginine is procured as a mixed-substrate control. It provides a reliable 50% active baseline, which is critical for calibrating assay sensitivity and validating the stereospecificity of novel enzyme inhibitors [1].

Solid-State Material Science and Co-Crystal Engineering

The unique crystallographic packing of the racemate—characterized by a larger unit cell and reduced intermolecular amine hydrogen bonds—makes DL-arginine a valuable building block in supramolecular chemistry. It is used to engineer centrosymmetric co-crystals and study chiral symmetry breaking in novel optical or piezoelectric materials [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dry Powder

Color/Form

Prisms containing 2 mol H2O from water; anhydrous monoclinic plates from 66% alcohol

XLogP3

-4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

174.11167570 Da

Monoisotopic Mass

174.11167570 Da

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

244 °C
222 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FL26NTK3EP

Related CAS

26982-20-7

GHS Hazard Statements

Aggregated GHS information provided by 332 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 204 of 332 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 128 of 332 companies with hazard statement code(s):;
H315 (98.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for nutritional supplementation, also for treating dietary shortage or imbalance.

Therapeutic Uses

EXPTL USE: IN MICE, L-ARGININE-HCL HAD AN INHIBITORY EFFECT ON MURINE SARCOMA VIRUS-MOLONEY & C3H BREAST ADENOCARCINOMA TUMOR SYSTEMS.
EXPTL USE: EXPTL DIETS GIVEN 10 DAYS AFTER WALKER 256 CARCINOSARCOMA CELLS INOCULATED INTO RATS, RESULTED IN LOWER TUMOR WEIGHTS.
EXPTL USE: L-ARGININE-HCL INCR IN VITRO MOTILITY IN SPECIMENS OF HUMAN SEMEN EXHIBITING SUBNORMAL MOTILITY. EFFECT WAS DOSE DEPENDENT.
EXPTL USE: ARGININE (1% IN DIET) GIVEN TO RATS INCR THYMIC SIZE & PREVENTED THYMIC INVOLUTION WHICH OCCURS WITH INJURY. ARGININE PROMOTED WOUND HEALING IN RATS.
For more Therapeutic Uses (Complete) data for (L)-ARGININE (6 total), please visit the HSDB record page.

Pharmacology

Arginine Hydrochloride is the hydrochloride salt form of arginine, an essential amino acid in juvenile humans. Arginine is a complex amino acid, often found at active sites in proteins and enzymes due to its amine-containing side chain. Arginine may prevent or treat heart and circulatory diseases, combat fatigue, and stimulate the immune system. It also boosts production of nitric oxide, relaxing blood vessels, and treating angina and other cardiovascular problems. Arginine is also an important intermediate in the urea cycle and in detoxification of nitrogenous wastes. (NCI04)

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XB - Amino acids
B05XB01 - Arginine hydrochloride

Mechanism of Action

Many of supplemental L-arginine's activities, including its possible anti-atherogenic actions, may be accounted for by its role as the precursor to nitric oxide or NO. NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system and nervous system. NO is formed from L-arginine via the enzyme nitric oxide synthase or synthetase (NOS), and the effects of NO are mainly mediated by 3,'5' -cyclic guanylate or cyclic GMP. NO activates the enzyme guanylate cyclase, which catalyzes the synthesis of cyclic GMP from guanosine triphosphate or GTP. Cyclic GMP is converted to guanylic acid via the enzyme cyclic GMP phosphodiesterase. NOS is a heme-containing enzyme with some sequences similar to cytochrome P-450 reductase. Several isoforms of NOS exist, two of which are constitutive and one of which is inducible by immunological stimuli. The constitutive NOS found in the vascular endothelium is designated eNOS and that present in the brain, spinal cord and peripheral nervous system is designated nNOS. The form of NOS induced by immunological or inflammatory stimuli is known as iNOS. iNOS may be expressed constitutively in select tissues such as lung epithelium. All the nitric oxide synthases use NADPH (reduced nicotinamide adenine dinucleotide phosphate) and oxygen (O2) as cosubstrates, as well as the cofactors FAD (flavin adenine dinucleotide), FMN (flavin mononucleotide), tetrahydrobiopterin and heme. Interestingly, ascorbic acid appears to enhance NOS activity by increasing intracellular tetrahydrobiopterin. eNOS and nNOS synthesize NO in response to an increased concentration of calcium ions or in some cases in response to calcium-independent stimuli, such as shear stress. In vitro studies of NOS indicate that the Km of the enzyme for L-arginine is in the micromolar range. The concentration of L-arginine in endothelial cells, as well as in other cells, and in plasma is in the millimolar range. What this means is that, under physiological conditions, NOS is saturated with its L-arginine substrate. In other words, L-arginine would not be expected to be rate-limiting for the enzyme, and it would not appear that supraphysiological levels of L-arginine which could occur with oral supplementation of the amino acid^would make any difference with regard to NO production. The reaction would appear to have reached its maximum level. However, in vivo studies have demonstrated that, under certain conditions, e.g. hypercholesterolemia, supplemental L-arginine could enhance endothelial-dependent vasodilation and NO production.

Pictograms

Irritant

Irritant

Other CAS

1119-34-2
15595-35-4

Absorption Distribution and Excretion

Absorbed from the lumen of the small intestine into the enterocytes. Absorption is efficient and occurs by an active transport mechanism.

Metabolism Metabolites

Some metabolism of L-arginine takes place in the enterocytes. L-arginine not metabolized in the enterocytes enters the portal circulation from whence it is transported to the liver, where again some portion of the amino acid is metabolized.

Associated Chemicals

Arginine (DL);7200-25-1

Wikipedia

Arginine

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Cosmetics -> Skin conditioning

Methods of Manufacturing

An essential amino acid for human development; precursor for nitric oxide; Isolation from etiolated lupine seedlings: E. Schulze, E. Steiger, Ber 19, 1177 (1886)
It is precipitated as the flavinate from gelatin hydrolyzate in industry.
L-ARGININE MAY BE OBTAINED FROM L-ORNITHINE & CYANAMIDE IN AQ SOLN IN PRESENCE OF SOME BA(OH)2: SCHULZE, WINTERSTEIN, BER 32, 3191 (1899); Z PHYSIOL CHEM 34, 134 (1902).

General Manufacturing Information

Arginine: ACTIVE

Analytic Laboratory Methods

DETERMINATION OF SPECIFIC AMINO ACIDS BY COLORIMETRIC METHOD WITH FLUORODINITROBENZENE. J HUTZLER, ET AL, ANAL BIOCHEM 19, 29 (1967).
CERTAIN BACTERIA, GROWN UNDER SUITABLE CONDITIONS, PRODUCE SPECIFIC L-AMINO ACID DECARBOXYLASES...PH OPTIMA...ARE IN ACID RANGE, SO THAT CO2 PRODUCED CAN BE MEASURED MANOMETRICALLY. EF GALE IN D GLICK: METHODS OF BIOCHEMICAL ANALYSIS, VOL IV, PAGE 285, INTERSCIENCE, NY 1957.

Dates

Last modified: 08-15-2023
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